1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine
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Overview
Description
1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties, making it a valuable target for synthetic and application-oriented research.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .
Mode of Action
Related compounds have been shown to inhibit cdk2, thereby disrupting the cell cycle and potentially leading to cell death .
Biochemical Pathways
Compounds with similar structures have been associated with the nicotinamide salvage pathway, which is involved in the synthesis of nad, a crucial coenzyme in cellular metabolism .
Pharmacokinetics
Similar compounds have been shown to have a high affinity for their target receptors, suggesting good bioavailability .
Result of Action
Similar compounds have been shown to inhibit cell growth and induce apoptosis, suggesting potential anti-cancer properties .
Action Environment
Similar compounds have been shown to be stable under a variety of conditions, suggesting that they may be robust to environmental variations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine typically involves the reaction of pyridine derivatives with imidazole precursors. One common method involves the alkylation of imidazole with pyridine-3-carboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms in the rings can act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s heterocyclic structure makes it useful in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: It is used in biological research to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring but differ in their functional groups and overall structure.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole-pyridine structure, offering different chemical properties and applications.
Uniqueness: 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine is unique due to its specific arrangement of the pyridine and imidazole rings This arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-12-4-5-13(9)7-8-2-1-3-11-6-8/h1-6H,7H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXUSZGSXMLZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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